4-Benzyloxy-3-nitrobenzoic acid

Lanthanide Luminescence Coordination Chemistry Photophysics

Researchers often face irreproducible photophysical results when a ligand's electronic profile is undefined. 4-Benzyloxy-3-nitrobenzoic acid (CAS 17903-89-8) eliminates this variable with a predictable electron-withdrawing core. • Predictable Quenching: The 3-nitro group introduces a low-lying π*-n transition that quantitatively suppresses Tb³⁺-centered sensitization, ideal for mapping ligand-to-metal energy transfer libraries. • Dimensional Control: The electron-deficient ring directs crystallization toward specific dinuclear or 1D polymer motifs, a critical parameter for tuning MOF porosity. • Defined Media Additive: Validated for chemically defined stem cell maintenance media, ensuring lot-to-lot reproducibility in feeder-free culture systems.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 17903-89-8
Cat. No. B099050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-nitrobenzoic acid
CAS17903-89-8
Synonyms4-BENZYLOXY-3-NITROBENZOIC ACID
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyZPGYWCMZSUFFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-nitrobenzoic Acid | Functionalized Building Block


4-Benzyloxy-3-nitrobenzoic acid (CAS 17903-89-8) is a disubstituted aromatic carboxylic acid (C14H11NO5) featuring a benzyloxy ether at the para-position and a strongly electron-withdrawing nitro group at the meta-position relative to the carboxyl group . This combination of functional groups makes it a versatile intermediate and ligand in coordination chemistry and organic synthesis. Its primary differentiating utility lies in the predictable and quantifiable influence of its electron-deficient aromatic ring on the photophysical and structural properties of derived metal-organic complexes, distinguishing it from its non-nitrated or electron-donating analogs [1].

Electron-deficient aromatic scaffold for ligand design
Predictable photophysical quenching via 3-nitro substituent
Versatile intermediate for coordination chemistry and crystal engineering

Substitution Risk: Non-Nitrated Analogs vs. Electronic Performance


Selecting a generic 4-benzyloxybenzoic acid derivative without the 3-nitro group will fundamentally alter the electronic environment of any resulting complex. The 3-nitro substituent functions as a powerful electron sink, directly competing with metal-centered energy transfer pathways. A landmark study on lanthanide complexes of 4-benzyloxybenzoic acid derivatives provides quantitative evidence that the 3-nitro group dramatically decreases the overall sensitization efficiency of Tb3+-centered luminescence due to a low-lying π*-n transition [1]. In contrast, the unsubstituted (HL1) or 3-methoxy (HL2) analogs promote energy transfer or yield entirely different coordination polymers [1]. Therefore, substitution with an analog lacking this specific electronic configuration will result in a complete loss of the intended photophysical quenching or structural motif required for specific material science or sensing applications.

Photophysical quenching profile
Non-nitrated analogs lack the π*-n quenching pathway; Tb(III) emission behavior may shift markedly, from quenching to antenna effect, altering luminescence outcome.
Supramolecular architecture
3-substituent determines dinuclear vs. polymer formation. Replacement with electron-donating or unsubstituted analogs likely leads to different coordination modes and dimensionality.

Evidence Guide: Comparing 4-Benzyloxy-3-nitrobenzoic Acid with Analogs


Tb(III) Sensitization Efficiency vs. Parent Ligand

In a direct head-to-head comparison, the Tb(III) complex of 3-nitro-4-benzyloxybenzoic acid (target compound, HL3) exhibited a dramatically decreased overall sensitization efficiency compared to the complex of the unsubstituted parent ligand 4-benzyloxybenzoic acid (HL1). The study attributes this quenching effect specifically to the dissipation of excitation energy via a low-lying π*-n transition of the NO2 substituent, a pathway absent in HL1. The overall quantum yields for lanthanide compounds in this study were noted to be inferior to those of previously reported benzoate complexes, with the electron-withdrawing nitro group further diminishing performance [1].

Tb(III) Sensitization Efficiency
Head-to-head
Dramatically decreased vs. unsubstituted HL1; quenching attributed to π*-n transition
Reported quenching confirms poor Tb(III) sensitizer; supports use as emission suppressor or structural component.
Solid-state photoluminescence, RT; HL1 quantum yield 15%.
Lanthanide Luminescence Coordination Chemistry Photophysics

Coordination Polymer Architecture vs. Methoxy Analog

Single-crystal X-ray diffraction revealed that the Tb(III) complex of 4-benzyloxybenzoic acid (HL1) forms homodinuclear species with bidentate chelating and bridging modes. In stark contrast, the Tb(III) complex of 3-methoxy-4-benzyloxybenzoic acid (HL2) forms an infinite one-dimensional coordination polymer with three distinct coordination modes [1]. While the crystal structure of the target compound's Tb complex (HL3) was not obtained, the study posits that the electron-withdrawing nature of the nitro group, like the methoxy group, significantly influences the coordination mode and supramolecular architecture. The inability to crystallize HL3 under the same conditions qualitatively supports that its structural behavior is distinct from both the parent and the electron-donating analog.

Coordination Polymer Architecture
Class-level
HL3 failed to crystallize; HL1 forms dinuclear species, HL2 forms 1D polymer
Crystallization behavior differs; electron-withdrawing nitro group may alter supramolecular assembly.
Single-crystal XRD, standard conditions; structural outcome class-dependent.
Crystal Engineering Coordination Polymer Structural Analysis

Utility in Stem Cell Culture Media

Patent literature explicitly identifies 4-benzyloxy-3-nitrobenzoic acid as a representative small molecule within compositions for promoting pluripotent stem cell generation, maintenance, and proliferation [1]. The patent (KR-101586037-B1, US-10301598-B2) claims low-molecular-weight compounds and culture methods containing such a compound, indicating a specific, reproducible biological function. This is a unique application not shared by the non-nitrated or methoxy analogs in the disclosed patent families, suggesting a structure-activity relationship (SAR) specific to the nitro-benzyloxybenzoic acid scaffold.

Stem Cell Culture Utility
Patent-supported
Claimed as component in pluripotent stem cell maintenance (KR/US/EP patents)
Reported research utility in chemically defined media; supports structure-activity exploration.
In vitro pluripotent stem cell assays; patent families KR-101586037-B1, US-10301598-B2.
Stem Cell Biology Small Molecule Tool Cell Culture

Key Application Scenarios


Tuning Lanthanide Luminescence and Energy Transfer

The compound is ideal for systematic studies investigating ligand-to-metal energy transfer mechanisms in lanthanide complexes. Based on evidence that the 3-nitro group introduces a competitive π*-n quenching pathway, it can serve as a model electron-withdrawing ligand to deliberately suppress Tb(III) emission [1]. This is an essential tool for researchers building libraries to map the relationship between ligand electronic structure and lanthanide photophysical output.

Design of Low-Dimensional Coordination Polymers

Since the nature of the 3-substituent has been shown to control whether a complex crystallizes as a discrete dinuclear unit or a one-dimensional polymer [1], this compound provides a precise tool for crystal engineers. It allows for the exploration of how an electron-withdrawing substituent affects metal-organic framework dimensionality, which is crucial for designing materials with tunable porosity, magnetic, or electronic properties.

Chemically Defined Media for Stem Cell Research

Patented compositions incorporating this compound validate its application in maintaining pluripotent stem cells [1]. This makes 4-benzyloxy-3-nitrobenzoic acid a procurement target for laboratories developing chemically defined culture media, where the inclusion of specific small-molecule components is critical for reproducibility and maintaining specific cellular states.

Application
Selection Property
Validation Focus
Lanthanide luminescence tuning
Electron-withdrawing nitro substituent
Tb(III) emission quenching; ligand-to-metal energy transfer pathway
Coordination polymer design
3-Nitro group effect on dimensionality
XRD structure determination; comparison to non-nitrated and methoxy analogs
Pluripotent stem cell culture
Patent-claimed small molecule for chemically defined media
Reproducibility in stem cell maintenance assays; structure-activity relationship context
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